Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a CAS number of 2648940-67-2. This compound is classified as a bicyclic amine derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.
The compound can be sourced from various chemical suppliers and research institutions, which provide it for use in scientific research and pharmaceutical development. Its synthesis and properties have been documented in several scientific publications and patent filings, indicating ongoing interest in its pharmacological applications .
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride falls under the category of organic compounds, specifically those that contain nitrogen heterocycles. It is recognized for its structural features that contribute to its biological activity, making it a subject of interest in pharmacology and medicinal chemistry.
The synthesis of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride typically involves multi-step organic reactions that can include:
Technical details regarding specific reagents, conditions (such as temperature and pressure), and yields are typically found in specialized literature or patents related to this compound .
Key structural data includes:
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions typical for amines and carboxylic acids, including:
Technical details regarding these reactions can vary based on conditions and specific substrates used .
The mechanism of action for methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride primarily relates to its interaction with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine pathways. This compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as addiction or mood disorders.
Research indicates that compounds similar to methyl 4-amino-2-oxabicyclo[3.1.1]heptane derivatives have shown efficacy in preclinical models, suggesting their potential utility in treating various neuropsychiatric conditions .
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride exhibits several notable physical properties:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and safety data sheets provided by suppliers .
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride has several potential applications:
Ongoing research continues to explore its efficacy and safety profiles, paving the way for potential therapeutic applications in clinical settings .
The construction of the strained bicyclo[3.1.1]heptane framework demands precise stereochemical control, typically achieved through ring strain engineering and transition-state manipulation. Two predominant methodologies have emerged: [2+2] photocycloadditions of vinyl ethylene precursors and acid-mediated isomerizations of spirocyclic intermediates. Photochemical [2+2] cyclizations leverage UV irradiation (254 nm) to initiate radical recombination between alkene moieties, yielding the bicyclic core with exo-selectivity (>8:1 dr) when chiral auxiliaries are present on cyclobutane precursors . Alternatively, Lewis acid-catalyzed isomerization (e.g., using pyridinium hydrochloride, Pyr·HCl) converts 2-oxaspiro[3.3]heptanes to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes by triggering Wagner-Meerwein rearrangements that invert stereocenters. This method achieves >95% ee when employing enantiopure starting materials and kinetic resolution [7].
Table 1: Stereochemical Outcomes of Bicyclo[3.1.1]heptane Cyclization Methods
Method | Conditions | Key Stereochemical Feature | dr or ee | Yield |
---|---|---|---|---|
[2+2] Photocycloaddition | UV (254 nm), CH₂Cl₂, -78°C | exo-bicyclo[3.1.1]heptane dominant | 8:1 | 65–75% |
Acid-Catalyzed Isomerization | 10 mol% Pyr·HCl, 25°C | Retention of spirocenter chirality | >95% ee | 82% |
Transition Metal Catalysis | Pd(0)/chiral phosphine | endo-Selectivity | 5:1 | 45% |
Functionalization of the bicyclic core requires orthogonal protection strategies due to strain-induced reactivity. Esterification is typically accomplished early in the synthesis via carboxylic acid activation (e.g., DCC/DMAP coupling) of bicyclic acids with methanol, producing methyl esters in >90% yield [3]. For aminomethylation, two pathways dominate:
The hydrochloride salt is formed by treating the free amine with HCl-saturated ethyl acetate, crystallizing the product with >99.5% purity.
Solid-phase synthesis employs Wang resin-linked precursors to enable combinatorial access to derivatives. The bicyclic acid is anchored via ester linkages, permitting aminomethylation and cleavage in a single reactor. Though throughput is high (50–100 variants/week), resin loading capacity limits scalability (<500 mg) [2]. Solution-phase synthesis remains preferred for kilogram-scale production due to superior control over crystallization:
Table 3: Synthesis Platform Trade-offs for Bicyclic Scaffolds
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <1 g | Multi-kilogram |
Diastereomeric Purity | 90–95% | >99% |
Variant Throughput | 50–100/week | 5–10/week |
Resin/Linker Cost | $800–1,200/mol | Not applicable |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8